Thermal Stability and Storage Profile: Higher Decomposition Threshold Compared to 4-Trifluoromethyl Regioisomer
The 3-trifluoromethyl regioisomer (target compound) exhibits a distinct thermal decomposition profile relative to its 4-trifluoromethyl isomer (CAS 1417567-09-9). While both share the molecular formula C8H3ClF6O (MW 264.55), the meta-substitution pattern in the target compound results in a higher onset decomposition temperature, offering a wider safe-handling window during large-scale reactions.
| Evidence Dimension | Thermal decomposition onset temperature (Tonset) |
|---|---|
| Target Compound Data | Onset > 220 °C (as assessed by supplier QC for ≥97% purity material) |
| Comparator Or Baseline | 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Tonset approx. 195–205 °C |
| Quantified Difference | Estimated 15–25 °C higher onset for the 3-CF₃ isomer. |
| Conditions | DSC under nitrogen, heating rate 10 °C/min, sealed aluminum pan. Data from representative batch analysis certificates. |
Why This Matters
A 15–25 °C higher decomposition onset reduces the risk of runaway exotherms during exothermic transformations (e.g., nitration, lithiation), directly enabling safer scale-up and lower insurance/process safety costs for procurement decisions.
